(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated isoquinoline derivatives.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
Scientific Research Applications
(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl or vinyl group to the palladium catalyst. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic acid group acts as a nucleophile, transferring its organic group to the electrophilic palladium complex .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacol boronic ester
- Vinylboronic acid
Uniqueness
(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid is unique due to its isoquinoline structure, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and potential drug candidates .
Properties
Molecular Formula |
C12H12BNO4 |
---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
(3-ethoxycarbonylisoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-2-18-12(15)11-6-8-3-4-10(13(16)17)5-9(8)7-14-11/h3-7,16-17H,2H2,1H3 |
InChI Key |
FWFVBSYWNLEZHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CN=C(C=C2C=C1)C(=O)OCC)(O)O |
Origin of Product |
United States |
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